molecular formula C22H22N4O4 B2456318 Methyl 3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate CAS No. 1251633-29-0

Methyl 3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate

Cat. No.: B2456318
CAS No.: 1251633-29-0
M. Wt: 406.442
InChI Key: UIJWUPZNDSJELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and a morpholine moiety, which is a six-membered ring containing both nitrogen and oxygen atoms. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate typically involves multiple steps. One common approach starts with the preparation of the naphthyridine core, followed by the introduction of the morpholine moiety and the benzoate ester group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

    Naphthyridine Core Formation: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors, such as 2-aminopyridine derivatives.

    Morpholine Introduction: The morpholine moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the naphthyridine core is replaced by the morpholine group.

    Benzoate Ester Formation: The final step involves esterification, where the carboxylic acid group on the benzoic acid derivative reacts with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the naphthyridine or benzoate rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Methyl 3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit a key enzyme involved in a metabolic pathway, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-(tert-butyl)phenyl)acetate
  • 7-methoxy-3-[4-(morpholine-4-carbonyl)phenoxy]-4H-chromen-4-one
  • Ethyl 2-((7-(morpholine-4-carbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate

Uniqueness

Methyl 3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate is unique due to its specific combination of functional groups and structural features. The presence of the naphthyridine core and morpholine moiety distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 3-[[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-14-6-7-17-19(25-16-5-3-4-15(12-16)22(28)29-2)18(13-23-20(17)24-14)21(27)26-8-10-30-11-9-26/h3-7,12-13H,8-11H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJWUPZNDSJELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(=O)OC)C(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.